molecular formula C16H9BrO B12495853 11-Bromobenzo[b]naphtho[1,2-d]furan

11-Bromobenzo[b]naphtho[1,2-d]furan

Cat. No.: B12495853
M. Wt: 297.14 g/mol
InChI Key: FFGJFWBGPWYOEN-UHFFFAOYSA-N
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Description

11-Bromobenzo[b]naphtho[1,2-d]furan is a chemical compound with the molecular formula C16H9BrOThese compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromobenzo[b]naphtho[1,2-d]furan typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

11-Bromobenzo[b]naphtho[1,2-d]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Bromobenzo[b]naphtho[1,2-d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Bromobenzo[b]naphtho[1,2-d]furan involves its interaction with specific molecular targets and pathways. For instance, its brominated structure allows it to participate in halogen bonding interactions, which can influence its binding affinity to biological targets. Additionally, its polycyclic aromatic structure enables it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Bromobenzo[b]naphtho[1,2-d]furan is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall stability .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

11-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H

InChI Key

FFGJFWBGPWYOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC=C4Br

Origin of Product

United States

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